molecular formula C5H5NO2S B011644 2-Methoxy-1,3-thiazole-4-carbaldehyde CAS No. 106331-75-3

2-Methoxy-1,3-thiazole-4-carbaldehyde

Cat. No. B011644
CAS RN: 106331-75-3
M. Wt: 143.17 g/mol
InChI Key: WZRLCQLUQDGDTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-1,3-thiazole-4-carbaldehyde is a chemical compound with the empirical formula C₄H₅NOS and a molecular weight of 115.15 g/mol . It belongs to the class of thiazole derivatives , which are heterocyclic compounds containing a five-membered ring containing sulfur and nitrogen atoms. The compound’s structure consists of a thiazole ring with a methoxy group (–OCH₃) and an aldehyde functional group (–CHO) attached at positions 2 and 4, respectively.


Physical And Chemical Properties Analysis

  • Melting Point : The compound typically melts in the range of 150-151°C .
  • Refractive Index (n20/D) : Approximately 1.5150 .

Scientific Research Applications

Drug Development

The thiazole moiety, which is present in “2-Methoxy-1,3-thiazole-4-carbaldehyde”, contributes to the development of various drugs and biologically active agents . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Antimicrobial Applications

Thiazoles and their derivatives have shown significant antimicrobial activity . This makes “2-Methoxy-1,3-thiazole-4-carbaldehyde” a potential candidate for the development of new antimicrobial agents.

Anticancer Applications

Thiazole derivatives have been found to exhibit anticancer properties . A novel thiazole derivative was produced when substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5- carboxylate and potassium carbonate were added to a mixture of methanol and water . This suggests that “2-Methoxy-1,3-thiazole-4-carbaldehyde” could potentially be used in the synthesis of new anticancer drugs.

Antidiabetic Applications

Thiazole derivatives have also been found to exhibit antidiabetic properties . This suggests that “2-Methoxy-1,3-thiazole-4-carbaldehyde” could potentially be used in the development of new antidiabetic drugs.

Anti-inflammatory Applications

Thiazole derivatives have shown anti-inflammatory properties . This suggests that “2-Methoxy-1,3-thiazole-4-carbaldehyde” could potentially be used in the development of new anti-inflammatory drugs.

Antioxidant Applications

Thiazole derivatives have shown antioxidant properties . This suggests that “2-Methoxy-1,3-thiazole-4-carbaldehyde” could potentially be used in the development of new antioxidant drugs.

Antihypertensive Applications

Thiazole derivatives have shown antihypertensive properties . This suggests that “2-Methoxy-1,3-thiazole-4-carbaldehyde” could potentially be used in the development of new antihypertensive drugs.

Hepatoprotective Applications

Thiazole derivatives have shown hepatoprotective properties . This suggests that “2-Methoxy-1,3-thiazole-4-carbaldehyde” could potentially be used in the development of new hepatoprotective drugs.

properties

IUPAC Name

2-methoxy-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c1-8-5-6-4(2-7)3-9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRLCQLUQDGDTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-thiazolecarboxaldehyde

CAS RN

106331-75-3
Record name 2-methoxy-1,3-thiazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-1,3-thiazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Methoxy-1,3-thiazole-4-carbaldehyde
Reactant of Route 3
2-Methoxy-1,3-thiazole-4-carbaldehyde
Reactant of Route 4
2-Methoxy-1,3-thiazole-4-carbaldehyde
Reactant of Route 5
2-Methoxy-1,3-thiazole-4-carbaldehyde
Reactant of Route 6
2-Methoxy-1,3-thiazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.